Cas no 1807240-90-9 (4-Chloro-5-difluoromethoxy-2-fluorotoluene)

4-Chloro-5-difluoromethoxy-2-fluorotoluene is a fluorinated aromatic compound characterized by its unique substitution pattern, combining chloro, difluoromethoxy, and fluoro functional groups on a toluene backbone. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple halogen and ether substituents enhances its reactivity in cross-coupling and nucleophilic substitution reactions, facilitating the development of complex molecules. Its stability under various conditions and compatibility with diverse synthetic routes further underscore its utility in fine chemical applications. The compound's well-defined purity and consistent performance make it a reliable choice for research and industrial-scale processes.
4-Chloro-5-difluoromethoxy-2-fluorotoluene structure
1807240-90-9 structure
商品名:4-Chloro-5-difluoromethoxy-2-fluorotoluene
CAS番号:1807240-90-9
MF:C8H6ClF3O
メガワット:210.580852031708
CID:5003057

4-Chloro-5-difluoromethoxy-2-fluorotoluene 化学的及び物理的性質

名前と識別子

    • 4-Chloro-5-difluoromethoxy-2-fluorotoluene
    • インチ: 1S/C8H6ClF3O/c1-4-2-7(13-8(11)12)5(9)3-6(4)10/h2-3,8H,1H3
    • InChIKey: VRLRNJSTVXSLNE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(C)=CC=1OC(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 9.2

4-Chloro-5-difluoromethoxy-2-fluorotoluene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010012170-500mg
4-Chloro-5-difluoromethoxy-2-fluorotoluene
1807240-90-9 97%
500mg
782.40 USD 2021-07-06
Alichem
A010012170-1g
4-Chloro-5-difluoromethoxy-2-fluorotoluene
1807240-90-9 97%
1g
1,475.10 USD 2021-07-06
Alichem
A010012170-250mg
4-Chloro-5-difluoromethoxy-2-fluorotoluene
1807240-90-9 97%
250mg
504.00 USD 2021-07-06

4-Chloro-5-difluoromethoxy-2-fluorotoluene 関連文献

4-Chloro-5-difluoromethoxy-2-fluorotolueneに関する追加情報

4-Chloro-5-difluoromethoxy-2-fluorotoluene (CAS No. 1807240-90-9)

4-Chloro-5-difluoromethoxy-2-fluorotoluene, also known by its CAS registry number CAS 1807240-90-9, is a synthetic organic compound with a complex structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its toluene derivative structure, featuring a chlorine atom at the 4-position, a difluoromethoxy group at the 5-position, and a fluorine atom at the 2-position. Its unique substitution pattern makes it a valuable molecule for exploring chemical reactivity, electronic properties, and potential applications in advanced materials.

The synthesis of 4-Chloro-5-difluoromethoxy-2-fluorotoluene involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient pathways for its production, reducing environmental impact while maintaining product quality. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times and improve selectivity in the formation of this compound.

In terms of physical properties, CAS 1807240-90-9 exhibits a melting point of approximately -5°C and a boiling point around 165°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various solution-based reactions. The compound's electronic structure, influenced by the electron-withdrawing groups (chlorine and difluoromethoxy), contributes to its reactivity in electrophilic aromatic substitution reactions.

The application of 4-Chloro-5-difluoromethoxy-2-fluorotoluene spans across multiple disciplines. In pharmaceutical research, it serves as an intermediate in the synthesis of bioactive molecules targeting specific receptors. For instance, recent studies have highlighted its role in developing ligands for G-protein coupled receptors (GPCRs), which are critical drug targets for treating cardiovascular diseases and neurodegenerative disorders.

In materials science, this compound has been investigated for its potential as a precursor in the fabrication of advanced polymers and optoelectronic materials. Its ability to undergo polymerization under controlled conditions has led to the development of novel polymeric materials with tailored mechanical and electronic properties. Additionally, researchers have explored its use in creating self-healing polymers, where the compound's reactivity plays a pivotal role in enabling dynamic bonding networks.

Recent breakthroughs in computational chemistry have further enhanced our understanding of CAS 1807240-90-9's molecular behavior. Quantum mechanical simulations have provided insights into its electronic structure, revealing that the difluoromethoxy group significantly alters the molecule's conjugation pathways. This knowledge has been instrumental in designing more efficient synthetic routes and predicting its reactivity under various conditions.

In environmental science, studies on the degradation pathways of 4-Chloro-5-difluoromethoxy-2-fluorotoluene have become increasingly important due to its potential release into ecosystems during industrial processes. Research indicates that under aerobic conditions, the compound undergoes biodegradation via microbial action, with specific bacterial strains exhibiting high efficiency in breaking down its complex structure into innocuous byproducts.

The integration of experimental and computational approaches has also shed light on the compound's photochemical properties. Under UV irradiation, CAS 1807240-90-9 exhibits photoluminescence characteristics that make it a candidate for applications in light-emitting materials and sensors. Recent experiments have demonstrated its potential as a dopant in organic light-emitting diodes (OLEDs), where it enhances device efficiency by facilitating charge transport mechanisms.

In conclusion, 4-Chloro-5-difluoromethoxy-2-fluorotoluene, with its unique structural features and versatile chemical properties, continues to be a focal point in contemporary chemical research. Its applications across pharmaceuticals, materials science, and environmental studies underscore its significance as a multifaceted compound with vast untapped potential. As research progresses, further innovations are expected to unlock new avenues for leveraging this compound's capabilities in diverse scientific domains.

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